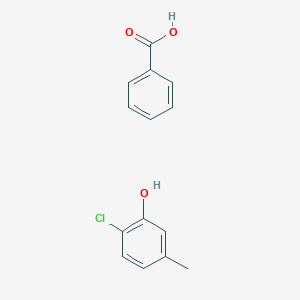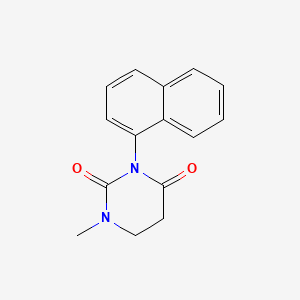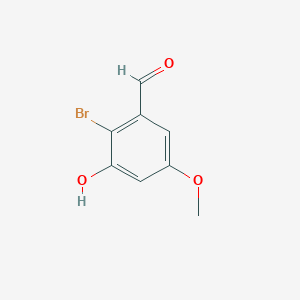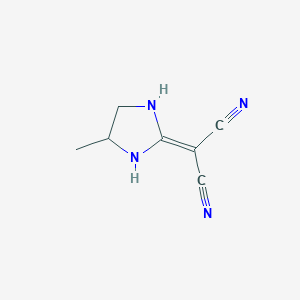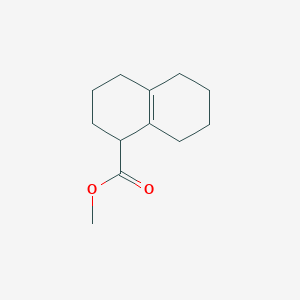![molecular formula C14H18BNO4 B14331694 2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid CAS No. 105776-72-5](/img/structure/B14331694.png)
2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid is an organic compound that features a benzene ring substituted with a carboxylic acid group and a diethylboranyl-oxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid typically involves the following steps:
Formation of the imine: This step involves the reaction of an aldehyde with an amine to form an imine. The reaction is usually carried out in the presence of a dehydrating agent to drive the reaction to completion.
Introduction of the diethylboranyl-oxy group: This step involves the reaction of the imine with a diethylborane reagent. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the borane.
Formation of the benzoic acid: This step involves the oxidation of the benzyl group to form the benzoic acid. This can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form carboxylic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The diethylboranyl-oxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Various nucleophiles can be used to substitute the diethylboranyl-oxy group.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid involves its interaction with various molecular targets. The diethylboranyl-oxy group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The benzoic acid moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid.
Diethylborane: A boron-containing compound used in organic synthesis.
Imines: Compounds containing a carbon-nitrogen double bond.
Uniqueness
2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid is unique due to the presence of both a diethylboranyl-oxy group and a benzoic acid moiety in the same molecule. This combination allows for unique reactivity and interactions with biological targets, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
105776-72-5 |
|---|---|
Formule moléculaire |
C14H18BNO4 |
Poids moléculaire |
275.11 g/mol |
Nom IUPAC |
2-[(2-diethylboranyloxy-2-oxoethyl)iminomethyl]benzoic acid |
InChI |
InChI=1S/C14H18BNO4/c1-3-15(4-2)20-13(17)10-16-9-11-7-5-6-8-12(11)14(18)19/h5-9H,3-4,10H2,1-2H3,(H,18,19) |
Clé InChI |
RQCJSTXUSQMJPN-UHFFFAOYSA-N |
SMILES canonique |
B(CC)(CC)OC(=O)CN=CC1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




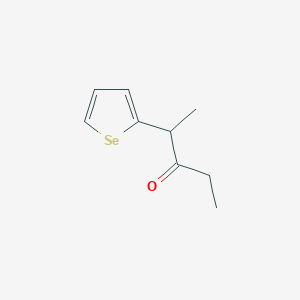
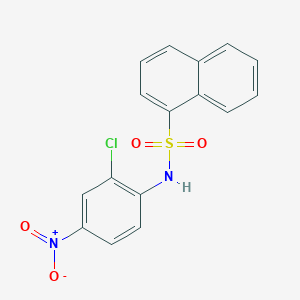
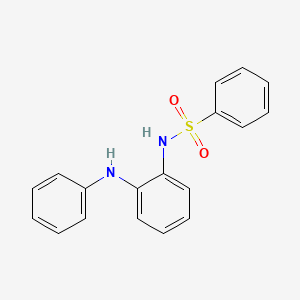
![[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14331640.png)


